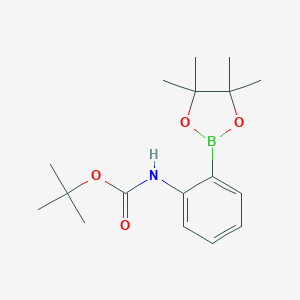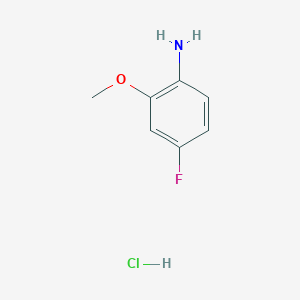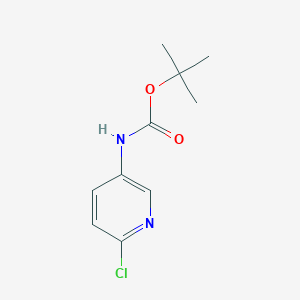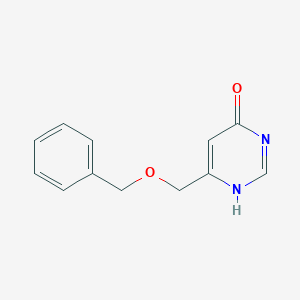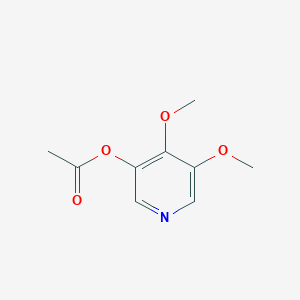
(4,5-dimethoxypyridin-3-yl) Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-dimethoxypyridin-3-yl) acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess several unique properties that make it an attractive target for research.
Mécanisme D'action
The mechanism of action of (4,5-dimethoxypyridin-3-yl) acetate is not yet fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Effets Biochimiques Et Physiologiques
(4,5-dimethoxypyridin-3-yl) acetate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In addition, it has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells exposed to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4,5-dimethoxypyridin-3-yl) acetate in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on (4,5-dimethoxypyridin-3-yl) acetate. One of the most significant directions is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields such as biochemistry and pharmacology.
Méthodes De Synthèse
The synthesis of (4,5-dimethoxypyridin-3-yl) acetate can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-hydroxypyridine with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of (4,5-dimethoxypyridin-3-yl) acetate. Another method involves the reaction of 3,5-dimethoxypyridine with acetyl chloride in the presence of a base such as triethylamine. This reaction also results in the formation of (4,5-dimethoxypyridin-3-yl) acetate.
Applications De Recherche Scientifique
(4,5-dimethoxypyridin-3-yl) acetate has been found to possess several potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Propriétés
Numéro CAS |
192571-85-0 |
|---|---|
Nom du produit |
(4,5-dimethoxypyridin-3-yl) Acetate |
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
(4,5-dimethoxypyridin-3-yl) acetate |
InChI |
InChI=1S/C9H11NO4/c1-6(11)14-8-5-10-4-7(12-2)9(8)13-3/h4-5H,1-3H3 |
Clé InChI |
LIJFBIWOENIDOZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C(=CN=C1)OC)OC |
SMILES canonique |
CC(=O)OC1=C(C(=CN=C1)OC)OC |
Synonymes |
3-Pyridinol,4,5-dimethoxy-,acetate(ester)(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
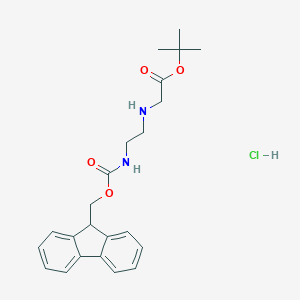
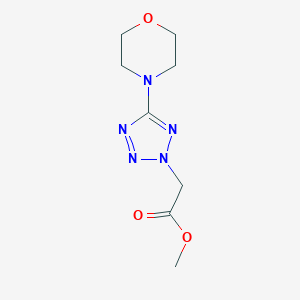

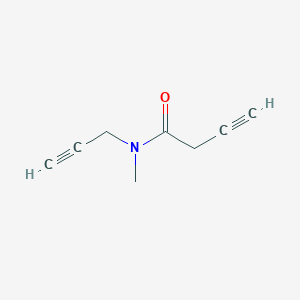
![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
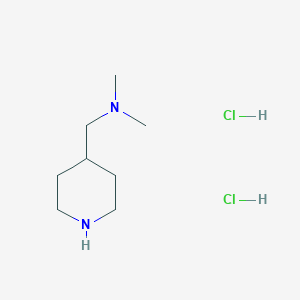

![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
